((2S,4R)-4-Aminotetrahydro-2H-pyran-2-yl)methanol
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Overview
Description
((2S,4R)-4-Aminotetrahydro-2H-pyran-2-yl)methanol is a chiral compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a tetrahydropyran ring and an amino group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-4-Aminotetrahydro-2H-pyran-2-yl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method includes the use of chiral catalysts to ensure the desired stereochemistry. For instance, the reduction of 4-aminotetrahydropyran-2-one using sodium borohydride in the presence of a chiral ligand can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced chiral catalysts and controlled reaction conditions to maintain the stereochemical integrity of the product .
Chemical Reactions Analysis
Types of Reactions
((2S,4R)-4-Aminotetrahydro-2H-pyran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions include various derivatives of tetrahydropyran, which can be further utilized in pharmaceutical synthesis and other applications .
Scientific Research Applications
Chemistry
In chemistry, ((2S,4R)-4-Aminotetrahydro-2H-pyran-2-yl)methanol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules. Its ability to interact with various biological targets makes it a valuable tool in drug discovery .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a potential treatment for neurological disorders due to its ability to modulate neurotransmitter activity .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of ((2S,4R)-4-Aminotetrahydro-2H-pyran-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Methylglutamate: Similar in structure but differs in the functional groups attached to the pyran ring.
(2S,4R)-4-Fluoroglutamine: Used in metabolic imaging and has a fluorine atom instead of an amino group.
Uniqueness
((2S,4R)-4-Aminotetrahydro-2H-pyran-2-yl)methanol is unique due to its specific stereochemistry and the presence of both an amino group and a hydroxyl group. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
[(2S,4R)-4-aminooxan-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c7-5-1-2-9-6(3-5)4-8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 |
InChI Key |
AORHCDNTOFUFGO-RITPCOANSA-N |
Isomeric SMILES |
C1CO[C@@H](C[C@@H]1N)CO |
Canonical SMILES |
C1COC(CC1N)CO |
Origin of Product |
United States |
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